molecular formula C9H5ClN2O5S B15260628 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B15260628
M. Wt: 288.66 g/mol
InChI Key: WBTDELMNMNHVTP-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-oxazole ring substituted with a nitro group at the ortho position of the phenyl ring. This compound is of interest in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and analytical reagents. Its structure combines the electrophilic sulfonyl chloride group with the electron-withdrawing nitro substituent, which modulates reactivity and stability.

Properties

Molecular Formula

C9H5ClN2O5S

Molecular Weight

288.66 g/mol

IUPAC Name

3-(2-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-7(11-17-9)6-3-1-2-4-8(6)12(13)14/h1-5H

InChI Key

WBTDELMNMNHVTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-nitrophenylhydrazine with ethyl oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Oxazole N-oxides: Formed from the oxidation of the oxazole ring.

Scientific Research Applications

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group, which can form covalent bonds with biomolecules.

    Medicine: Explored for its potential as a precursor to pharmacologically active compounds, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to react with nucleophiles through its sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it useful in biochemical labeling and modification. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Nitrophenyl Substitution

(a) 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl Chloride
  • Molecular Formula : C₉H₅ClN₂O₅S
  • Key Structural Features : The nitro group is at the para position of the phenyl ring, enabling resonance stabilization of the sulfonyl chloride group.
  • Collision Cross-Section (CCS) : Predicted CCS values vary with adducts (e.g., 154.3 Ų for [M+H]⁺), critical for mass spectrometry-based identification .
(b) 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl Chloride
  • Limited data are available ( refers to a PubChem entry requiring JavaScript). However, the meta-nitro substitution likely introduces steric and electronic effects distinct from ortho and para isomers.
(c) 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl Chloride
  • Electronic effects may also differ from para isomers.

Functional Group Variants

(a) 3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl Chloride
  • Molecular Formula: C₉H₅ClFNO₃S
  • Molecular Weight : 261.66 g/mol (lower than nitro analogues due to fluorine’s atomic weight).
  • Reactivity : Fluorine’s electronegativity may increase the sulfonyl chloride’s electrophilicity compared to nitro-substituted derivatives .
(b) 3-(3-Chloro-4-Methoxyphenyl)-1,2-oxazole-5-sulfonyl Chloride
  • Molecular Formula: Not fully specified ().
  • Key Features : Chlorine and methoxy groups introduce mixed electronic effects (electron-withdrawing Cl and electron-donating OMe), altering reactivity and solubility.

Comparative Data Table

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) Key Reactivity Notes
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride para-NO₂ C₉H₅ClN₂O₅S 288.97 154.3 Stabilized by resonance; slower hydrolysis
This compound ortho-NO₂ C₉H₅ClN₂O₅S 288.97 (estimated) N/A Steric hindrance may increase hydrolysis
3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride meta-F C₉H₅ClFNO₃S 261.66 N/A Higher electrophilicity due to fluorine

Research Findings and Implications

  • Electronic Effects : The para-nitro group in 3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride enhances resonance stabilization, likely reducing its reactivity compared to the ortho isomer .
  • Steric Effects : The ortho-nitro group may sterically hinder interactions in synthetic applications, influencing regioselectivity in coupling reactions.
  • Analytical Differentiation : CCS values for adducts (e.g., [M+Na]⁺ at 167.8 Ų for the para isomer) provide benchmarks for distinguishing positional isomers in mass spectrometry .

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